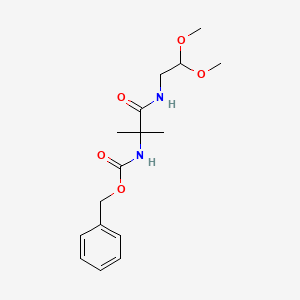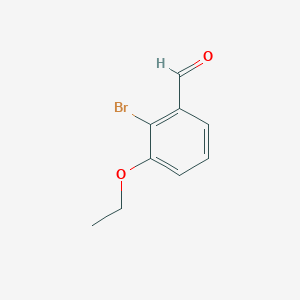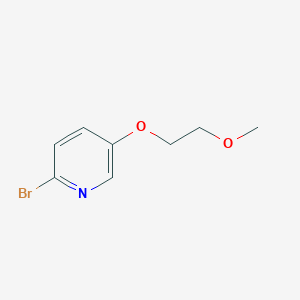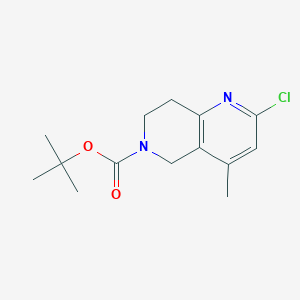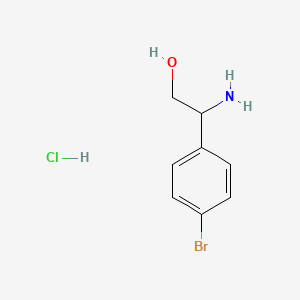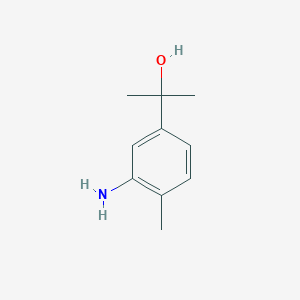
2-(3-Amino-4-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Amino-4-methylphenyl)propan-2-ol” is a chemical compound with the CAS Number: 1048389-81-6 . It has a molecular weight of 165.24 and is typically in powder form . The IUPAC name for this compound is 2-(3-amino-4-methylphenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-(3-Amino-4-methylphenyl)propan-2-ol” is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Amino-4-methylphenyl)propan-2-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Application 1: Synthesis of N-(3-Amino-4-methylphenyl)benzamide
- Summary of the Application: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
- Methods of Application or Experimental Procedures: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain N-(3-Amino-4-methylphenyl)benzamide .
- Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .
Application 2: Synthesis of New 2-Aminopyrimidine Derivatives
- Summary of the Application: 2-Aminopyrimidine derivatives have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . These derivatives have shown promising antitrypanosomal and antiplasmodial activities .
- Methods of Application or Experimental Procedures: The synthesis process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .
Application 3: Synthesis of 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one
- Summary of the Application: 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one is a potential antitumor agent .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of this compound are not provided in the source .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(3-amino-4-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDOCSCABAOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-4-methylphenyl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

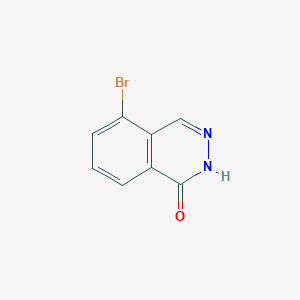
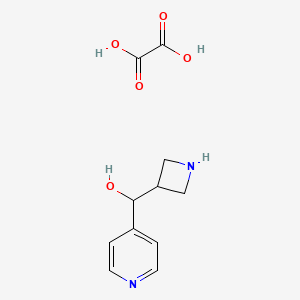

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)

